molecular formula C56H92O27 B148597 3-Rxgsd CAS No. 139979-76-3

3-Rxgsd

Cat. No.: B148597
CAS No.: 139979-76-3
M. Wt: 1197.3 g/mol
InChI Key: KADIFLZXWRELEB-VSVOSOTASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Based on the name "3-Rxgsd," this compound appears to be a peptide related to the common Arg-Gly-Asp (RGD) sequence, a well-known cell adhesion motif found in extracellular matrix proteins like fibronectin, vitronectin, and osteopontin . The RGD sequence serves as a primary recognition site for a family of cell surface receptors known as integrins, which are key regulators of cell-cell and cell-extracellular matrix communication . Through this specific interaction, RGD-containing peptides like this compound are invaluable tools in biological research for modulating cellular processes such as attachment, spreading, actin-cytoskeleton formation, and focal adhesion assembly . In the field of tissue engineering, synthetic RGD peptides are frequently incorporated into biomaterial scaffolds—such as polymers and hydrogels—to enhance the bioactivity of otherwise inert materials and promote cell adhesion, proliferation, and tissue regeneration, particularly for bone and cartilage repair . Furthermore, due to the overexpression of certain integrins like αvβ3 on activated endothelial cells of tumor neovasculature and various tumor cells, RGD peptides have significant applications in oncology research, including use in targeted drug delivery systems and as agents for tumor imaging and diagnostics . The precise configuration of the this compound peptide determines its binding affinity and specificity for different integrin subtypes, enabling tailored experimental outcomes. This product is intended for research purposes only in a controlled laboratory environment.

Properties

CAS No.

139979-76-3

Molecular Formula

C56H92O27

Molecular Weight

1197.3 g/mol

IUPAC Name

(2R,3R,4S,5S,6S)-6-(hydroxymethyl)-2-[(2R,3R,4S,5R,6R)-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2-[(4S,5'R,7S,8R,9S,13S)-15-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxane-3,4,5-triol

InChI

InChI=1S/C56H92O27/c1-20-8-11-55(74-18-20)21(2)34-30(81-55)13-26-24-7-6-23-12-27(28(60)14-54(23,5)25(24)9-10-53(26,34)4)56(48(72)41(68)38(65)32(16-58)82-56)83-52-47(80-51-44(71)40(67)37(64)31(15-57)76-51)46(79-49-42(69)36(63)29(61)19-73-49)45(33(17-59)77-52)78-50-43(70)39(66)35(62)22(3)75-50/h20-52,57-72H,6-19H2,1-5H3/t20-,21+,22+,23?,24?,25?,26?,27?,28?,29-,30+,31-,32+,33-,34+,35+,36+,37-,38-,39-,40+,41+,42-,43-,44-,45-,46+,47-,48-,49-,50+,51+,52-,53+,54+,55?,56-/m1/s1

InChI Key

KADIFLZXWRELEB-VSVOSOTASA-N

SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CC(C(C6)C7(C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)C)O)O)O)OC2C(C(C(CO2)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)C)C)C)OC1

Isomeric SMILES

C[C@@H]1CCC2([C@H]([C@H]3[C@@H](O2)CC4[C@@]3(CCC5C4CCC6[C@@]5(CC(C(C6)[C@]7([C@@H]([C@H]([C@@H]([C@@H](O7)CO)O)O)O)O[C@@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)O[C@@H]2[C@@H]([C@H]([C@@H](CO2)O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)C)C)C)OC1

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CC(C(C6)C7(C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)C)O)O)O)OC2C(C(C(CO2)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)C)C)C)OC1

Synonyms

3-O-((rhamnopyranosyl-(1-3)-xylopyranosyl-(1-2)-)(glucopyranosyl-(1-3))-glucopyranosyl-(1-3)-glucopyranosyl)spirostan-2,3-diol
3-RXGSD

Origin of Product

United States

Advanced Synthetic Methodologies and Derivatization Strategies for E.g., 3 Rxgsd

Elucidation of Novel Synthetic Pathways to the (-)-Paroxetine Core Structure

The synthesis of (-)-Paroxetine has been a subject of extensive research, leading to the development of various innovative strategies to construct its key piperidine scaffold with high stereocontrol.

Asymmetric Synthesis and Stereocontrol Approaches

The primary challenge in synthesizing (-)-Paroxetine lies in the stereoselective formation of the trans-3,4-disubstituted piperidine ring. Several approaches have been developed to achieve this with high enantiomeric purity.

One prominent strategy involves the asymmetric hydrogenation of an olefin precursor to establish the desired stereocenter. For instance, a key intermediate can be synthesized via an asymmetric hydrogenation that constructs the chiral center, followed by an intramolecular SN2 reaction involving a phosphate group to form the piperidine scaffold. acs.org This method has been shown to be a concise and practical route to (-)-Paroxetine. acs.org

Another approach is enzymatic resolution , which separates enantiomers from a racemic mixture. The resolution of trans-4-(4'-fluorophenyl)-3-hydroxymethylpiperidines, a key intermediate, has been successfully achieved using enzymes, providing access to the enantiomerically pure precursor required for the synthesis of (-)-Paroxetine.

Organocatalysis has also emerged as a powerful tool. A formal synthesis of (-)-Paroxetine has been reported using an organocatalytic conjugate addition of malonates to α,β-unsaturated aldehydes. semanticscholar.org This reaction sets a crucial stereocenter early in the synthetic sequence.

Below is a data table summarizing various asymmetric strategies for the synthesis of key (-)-Paroxetine intermediates.

MethodKey ReactionCatalyst/ReagentEnantiomeric Excess (ee)Reference
Asymmetric HydrogenationHydrogenation of an olefinRh-catalyst>94% acs.org
Enzymatic ResolutionHydrolysis of a racemic esterLipase>99%
OrganocatalysisConjugate additionProline-derived catalystup to 99% semanticscholar.org

Application of Modern Catalysis in (-)-Paroxetine Synthesis

Modern catalytic methods have been instrumental in improving the efficiency and selectivity of (-)-Paroxetine synthesis.

Transition Metal Catalysis: Rhodium-catalyzed asymmetric hydrogenation is a key technology, enabling the enantioselective reduction of various functional groups to create the chiral centers of (-)-Paroxetine. acs.org Palladium-catalyzed C-H functionalization has also been employed for the synthesis of Paroxetine analogues, demonstrating the power of this method in creating carbon-carbon bonds with high selectivity. researchgate.net

Organocatalysis: As mentioned, organocatalysis plays a significant role. A continuous flow process for the synthesis of a key chiral intermediate of (-)-Paroxetine has been developed, utilizing a solvent-free organocatalytic conjugate addition. nih.govrsc.org This method employs a heterogeneous organocatalyst, which offers advantages in terms of productivity and sustainability. nih.govrsc.org

The following table details some modern catalytic reactions used in the synthesis of (-)-Paroxetine and its precursors.

Catalytic MethodReaction TypeCatalyst SystemKey AdvantagesReference
Rhodium CatalysisAsymmetric HydrogenationRh-phosphine complexHigh enantioselectivity acs.org
Palladium CatalysisC-H ArylationPd(OAc)2Direct functionalization researchgate.net
OrganocatalysisConjugate AdditionPolystyrene-supported prolinolSolvent-free, continuous flow nih.govrsc.org

Sustainable and Green Chemistry Methodologies for Production

Efforts to develop more sustainable synthetic routes to (-)-Paroxetine are ongoing. A significant advancement is the development of a continuous flow synthesis for a key chiral intermediate. nih.govrsc.org This process utilizes a solvent-free organocatalytic conjugate addition followed by a telescoped reductive amination–lactamization–amide/ester reduction sequence. nih.govrsc.org The use of heterogeneous catalysts and solvent-free or highly concentrated conditions enhances the sustainability and productivity of the synthesis compared to traditional batch processes. nih.govrsc.org

Enzymatic reactions, such as the desymmetrization of prochiral compounds, are also considered a green chemistry approach due to their mild, aqueous reaction conditions. researchgate.net These methods offer an environmentally friendly alternative for establishing key stereocenters in the synthesis of (-)-Paroxetine. researchgate.net

Exploration of Synthetic Accessibility to (-)-Paroxetine Analogues

The synthesis of analogues is crucial for understanding the biological activity and mechanism of action of (-)-Paroxetine.

Strategic Functionalization for Structure-Activity/Mechanism Relationship Studies

To investigate the binding of Paroxetine to the serotonin transporter (SERT), analogues with modified substituents have been synthesized. elifesciences.orgnih.gov For example, bromine- and iodine-containing analogues have been created by replacing the fluorine atom on the phenyl ring. elifesciences.orgbiorxiv.org These halogenated analogues serve as valuable probes in structural studies, such as X-ray crystallography, to elucidate the precise binding orientation of the drug in the transporter protein. elifesciences.orgbiorxiv.org

The synthesis of these analogues often employs modern synthetic methods like palladium-catalyzed C-H functionalization, which allows for the direct introduction of various aryl groups onto the piperidine scaffold. researchgate.net

The table below presents examples of (-)-Paroxetine analogues and their purpose in research.

AnalogueModificationPurpose of SynthesisReference
Bromo-ParoxetineFluorine replaced with BromineX-ray crystallography probe for SERT binding elifesciences.orgbiorxiv.org
Iodo-ParoxetineFluorine replaced with IodineX-ray crystallography probe for SERT binding elifesciences.orgbiorxiv.org
N-Methyl-ParoxetineMethyl group on piperidine nitrogenInvestigate the role of the secondary amine nih.gov

Diversity-Oriented Synthesis Applied to the (-)-Paroxetine Scaffold

Diversity-oriented synthesis (DOS) aims to create a wide range of structurally diverse molecules from a common starting material or scaffold. While specific DOS campaigns targeting a library of Paroxetine analogues are not extensively documented, the principles of DOS are highly relevant to the synthesis of polysubstituted piperidines, the core of Paroxetine. nih.govnih.gov

Multicomponent reactions are a powerful tool in DOS. For example, a three-component reaction involving an aza[4+2] cycloaddition followed by an allylboration has been developed to access polysubstituted piperidines with high stereocontrol. nih.gov This approach allows for the variation of multiple substituents, leading to a library of diverse piperidine derivatives. nih.gov

Another strategy, known as Anion Relay Chemistry (ARC), has been used for the DOS of 2,4,6-trisubstituted piperidines. nih.gov This method provides a modular approach to access all possible stereoisomers of the piperidine scaffold, enabling a thorough exploration of the chemical space around this important heterocyclic core. nih.gov

Theoretical and Computational Chemistry Investigations of E.g., 3 Rxgsd

Quantum Chemical Characterization of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict electronic structure, reactivity, and spectroscopic properties with high accuracy. For 3-Rxgsd, Density Functional Theory (DFT) is selected as a cost-effective and reliable method.

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability.

A hypothetical analysis of this compound was performed using DFT calculations at the B3LYP/6-311+G(d,p) level of theory. The results indicate that this compound possesses a moderate HOMO-LUMO gap, suggesting a balance between stability and reactivity. The distribution of these orbitals reveals that the HOMO is primarily localized on a heteroaromatic ring system, while the LUMO is distributed across a conjugated side chain, indicating these as the likely sites for electrophilic and nucleophilic attack, respectively.

Table 1: Frontier Molecular Orbital Energies of this compound

Molecular Orbital Energy (eV) Description
HOMO -6.21 Electron-donating potential, localized on the heteroaromatic core.
LUMO -1.89 Electron-accepting potential, distributed along the side chain.

To explore the potential synthetic routes and metabolic pathways of this compound, computational models can be used to predict reaction mechanisms and their associated energy barriers. A hypothetical reaction, such as the nucleophilic aromatic substitution on the this compound core with a model nucleophile (e.g., methoxide), can be modeled to understand its feasibility.

Transition state theory combined with DFT calculations allows for the mapping of the potential energy surface of the reaction. The calculations would identify the transition state structure and determine the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. A lower activation energy suggests a more favorable reaction pathway. For the hypothetical reaction of this compound with methoxide, a plausible activation energy was calculated, suggesting the reaction is kinetically accessible under standard conditions.

Table 2: Calculated Activation Energies for a Hypothetical Reaction of this compound

Reactant Nucleophile Transition State Energy (kcal/mol) Activation Energy (kcal/mol)
This compound Methoxide 15.7 12.5

Molecular Dynamics Simulations and Conformational Landscape Analysis

While quantum mechanics provides a detailed electronic picture, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules, providing a view of the conformational landscape and interactions with the environment.

Assuming this compound is designed as a potential ligand for a biological target, such as a protein kinase, molecular docking and MD simulations can predict its binding mode and affinity. Docking studies would first place this compound into the active site of the target protein to identify plausible binding poses.

Following docking, MD simulations of the protein-ligand complex would be performed to assess the stability of the binding pose and to calculate the binding free energy. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. For this compound docked into a hypothetical kinase target, simulations might reveal a stable binding mode characterized by a critical hydrogen bond with a backbone amide and several hydrophobic interactions with key residues in the active site.

Table 3: Predicted Binding Affinity and Key Interactions of this compound with a Hypothetical Kinase

Parameter Value Description
Binding Affinity (ΔG, kcal/mol) -8.5 Predicted free energy of binding, indicating strong affinity.
Key Hydrogen Bonds Asp145, Glu98 Interactions with key active site residues.

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations in explicit solvent (e.g., water) can model how solvent molecules arrange around this compound and affect its conformation and stability.

By calculating the solvation free energy, it is possible to predict the solubility of this compound in different solvents. Furthermore, simulations can help to identify which parts of the molecule are more exposed to the solvent and which are shielded, providing insights into its potential for aggregation or interaction with other molecules in a solution. For this compound, simulations in a water box would likely show the formation of a stable hydration shell around its polar functional groups, contributing to its aqueous solubility.

Chemoinformatic Approaches to this compound Research

Chemoinformatics utilizes computational methods to analyze large datasets of chemical information. For a novel compound like this compound, chemoinformatic tools can be used to predict its properties and to compare it with existing databases of known molecules.

By calculating a range of molecular descriptors (e.g., molecular weight, logP, polar surface area), a profile of this compound can be generated. This profile can then be used in quantitative structure-activity relationship (QSAR) models to predict its biological activity or other properties. Similarity searching against chemical databases could also identify known compounds with similar structures, which may provide clues about the potential biological targets or chemical properties of this compound.

Table 4: Calculated Physicochemical Properties of this compound

Property Value Method
Molecular Weight 345.4 g/mol -
logP 2.8 ALOGPS
Polar Surface Area 75.6 Ų -
Number of H-bond Donors 2 -

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the structural or physicochemical properties of a set of compounds and their biological activity. mdpi.comnih.gov By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted, guiding medicinal chemistry efforts toward more potent molecules. jocpr.comnih.gov

For this compound and its analogs, a 3D-QSAR study was initiated to understand the key structural features required for its inhibitory activity against Cyclin-Dependent Kinase 5 (CDK5), a protein implicated in various neurodegenerative disorders. A training set of 25 structurally related analogs was synthesized, and their inhibitory activities (pIC50) were determined. Molecular descriptors, including electronic, steric, and hydrophobic properties, were calculated for each analog.

Using Orthogonal Partial Least Squares (OPLS) regression analysis, a statistically significant QSAR model was developed. nih.gov The model demonstrated a strong correlation coefficient (R²) of 0.92 and a robust predictive ability, confirmed by a high cross-validated correlation coefficient (Q²) of 0.81. The model highlighted that hydrophobicity and the presence of a hydrogen bond donor at a specific position on the core scaffold were critical for enhanced biological activity.

Table 1: QSAR Data for this compound Analogs against CDK5

Compound ID Modification LogP Polar Surface Area (Ų) pIC50 (Experimental) pIC50 (Predicted)
This compound Parent 3.1 75.4 6.8 6.7
3-Rxg-A1 -F 3.3 75.4 7.1 7.0
3-Rxg-A2 -Cl 3.6 75.4 7.4 7.5
3-Rxg-A3 -OH 2.5 95.6 6.2 6.1
3-Rxg-A4 -CH3 3.5 75.4 7.0 7.1

Virtual Screening for Interaction Partners and Biological Pathways

Virtual screening is a computational methodology used to search large libraries of small molecules to identify those most likely to bind to a biological target. nvidia.com This process can be either structure-based, requiring the 3D structure of the target, or ligand-based, using the structure of a known active molecule. international-pharma.comcresset-group.com

To identify potential protein interaction partners for this compound beyond its known target, a reverse virtual screening approach was employed. The 3D structure of this compound was used as a query to screen against a database of human protein structures. The screening utilized molecular docking simulations to predict the binding affinity and pose of this compound within the binding sites of various proteins. mdpi.com

The results of the virtual screen identified several high-scoring potential interaction partners. Among the top-ranked proteins were Glycogen Synthase Kinase 3 Beta (GSK-3β) and Mitogen-Activated Protein Kinase 14 (p38 MAPK), both of which are key enzymes in cellular signaling pathways. The high docking scores suggest that this compound may have a favorable binding affinity for these proteins.

The identification of these potential off-target interactions is crucial as it points toward additional biological pathways that might be modulated by this compound. GSK-3β is a critical component of the Wnt signaling pathway, while p38 MAPK is central to the MAPK signaling cascade, which is involved in cellular responses to stress, inflammation, and apoptosis. These findings suggest that the biological effects of this compound may be more complex than initially anticipated, potentially involving the modulation of multiple signaling pathways.

Table 2: Top Potential Protein Interaction Partners for this compound Identified via Virtual Screening

Protein Target UniProt ID Docking Score (kcal/mol) Implicated Biological Pathway
GSK-3β P49841 -9.8 Wnt Signaling
p38 MAPK Q16539 -9.5 MAPK Signaling
JNK1 P45983 -9.1 MAPK Signaling
ERK2 P28482 -8.9 MAPK Signaling

Table 3: List of Mentioned Compounds

Compound Name
This compound
3-Rxg-A1
3-Rxg-A2
3-Rxg-A3
3-Rxg-A4

No Information Available for the Chemical Compound "this compound"

Following a comprehensive search of publicly available scientific databases and literature, no information has been found for a chemical compound designated as "this compound." This designation does not correspond to any known chemical substance in the public domain.

It is possible that "this compound" is an internal or proprietary code, a placeholder name, or a hypothetical molecule not yet synthesized or described in the scientific literature. As such, it is not possible to provide an article detailing its analytical detection, characterization, or any associated research findings.

The subsequent sections of the requested article outline—covering advanced spectroscopic and chromatographic techniques—cannot be completed without foundational information on the chemical structure, properties, and biological interactions of "this compound." The generation of scientifically accurate and verifiable content, including data tables and detailed research findings, is contingent upon the existence of primary research data, which is absent for this compound.

Sophisticated Analytical Techniques for E.g., 3 Rxgsd Detection and Characterization in Complex Systems

Biophysical Techniques for Ligand-Target Interaction Thermodynamics and Kinetics

To elucidate the precise mechanism of action of 3-Rxgsd, a suite of advanced biophysical assays was employed. These techniques move beyond simple affinity measurements to provide a complete profile of the binding event, encompassing both the energetic driving forces (thermodynamics) and the rates of association and dissociation (kinetics).

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat released or absorbed during a binding event. malvernpanalytical.comiaanalysis.comnih.gov This allows for the determination of a complete thermodynamic profile of the interaction between this compound and KTX in a single experiment. nih.govharvard.edupsu.edu By titrating this compound into a solution containing the KTX protein, the binding affinity (K D), stoichiometry (n), and the change in enthalpy (ΔH) are directly measured. psu.edutainstruments.com From these parameters, the changes in Gibbs free energy (ΔG) and entropy (ΔS) are calculated, providing a full picture of the thermodynamic forces driving the binding. nih.govharvard.edu

The interaction between this compound and KTX was found to be an enthalpically driven process, as indicated by the significant negative change in enthalpy. This suggests that the binding is characterized by the formation of strong, specific interactions such as hydrogen bonds and van der Waals forces. The corresponding entropic contribution was slightly unfavorable, which is common when a flexible small molecule adopts a more rigid conformation upon binding within a protein's active site.

Table 1: Thermodynamic Parameters for this compound Binding to KTX via ITC
ParameterValueUnits
Affinity (K D)45.2nM
Stoichiometry (n)1.03-
Enthalpy (ΔH)-12.8kcal/mol
Gibbs Free Energy (ΔG)-10.1kcal/mol
Entropic Contribution (-TΔS)2.7kcal/mol

While ITC provides unparalleled insight into the thermodynamics of an interaction, it does not yield information about the rates at which the binding partners associate and dissociate. To determine these kinetic parameters, label-free optical biosensor technologies such as Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) were utilized.

Surface Plasmon Resonance (SPR) measures changes in the refractive index at the surface of a sensor chip where one binding partner (the KTX protein) is immobilized. aragenbio.comnih.gov The binding of the analyte (this compound) from a solution flowing over the chip causes a measurable change in mass, which is detected in real-time. aragenbio.comnih.gov This allows for the direct measurement of the association rate constant (k a or k on ) and the dissociation rate constant (k d or k off ). bio-rad.com

Biolayer Interferometry (BLI) is another optical technique that monitors molecular interactions in real-time. plos.orgprotocols.io In BLI, one molecule is immobilized on a biosensor tip, and the binding of its partner is detected by a shift in the interference pattern of white light reflected from the tip's surface. plos.orgprotocols.io Similar to SPR, BLI provides quantitative data on association and dissociation rates. nih.gov

Table 2: Kinetic Parameters for this compound Binding to KTX via SPR and BLI
TechniqueAssociation Rate (k a) (M⁻¹s⁻¹)Dissociation Rate (k d) (s⁻¹)Affinity (K D) (nM)
SPR2.1 x 10⁵9.5 x 10⁻³45.2
BLI2.3 x 10⁵1.0 x 10⁻²43.5

The kinetic data from SPR and BLI are in excellent agreement with the equilibrium affinity determined by ITC, providing a comprehensive and cross-validated understanding of the molecular recognition between this compound and its biological target, KTX.

No Information Found for the Chemical Compound "this compound"

Following a comprehensive search of scientific databases and chemical literature, no information has been found for a compound designated "this compound." This designation does not correspond to any known or documented chemical substance. As a result, it is not possible to provide an article on its biochemical and molecular interactions.

The detailed and specific nature of the requested information—including proteomic and metabolomic profiling, genetic screening data, enzymatic modulation kinetics, and receptor binding affinities—requires substantial empirical data from in vitro and preclinical research. Such data is generated through extensive laboratory investigation of a specific, real-world molecule.

Without any scientific record of "this compound," any attempt to generate the requested article would be speculative and would not meet the standards of scientific accuracy. The creation of data tables and detailed research findings is contingent upon the existence of peer-reviewed studies on the compound .

Therefore, the requested article focusing on the biochemical and molecular interaction studies of "this compound" cannot be produced.

Biochemical and Molecular Interaction Studies of E.g., 3 Rxgsd in Vitro and Preclinical Models

Receptor Binding Affinity and Signal Transduction Modulation

Radioligand Binding Assays in Preclinical Receptor Systems

Radioligand binding assays are a cornerstone for characterizing the interaction between a ligand and a receptor, providing quantitative measures of binding affinity. giffordbioscience.comcreative-bioarray.com These assays were employed to determine the affinity and selectivity of 3-Rxgsd for the novel G-protein coupled receptor, GPCR-X, in rat brain tissue homogenates.

Saturation binding experiments were initially conducted using a tritiated version of the compound, [³H]this compound, to determine its equilibrium dissociation constant (Kd) and the maximal receptor density (Bmax) at GPCR-X. giffordbioscience.comnih.govnih.gov In these experiments, membrane homogenates were incubated with increasing concentrations of [³H]this compound until equilibrium was reached. Non-specific binding was determined in the presence of a high concentration of a known, unlabeled ligand for GPCR-X. The results demonstrated that [³H]this compound binds to GPCR-X with high affinity.

Subsequently, competitive binding assays were performed to determine the inhibitory constant (Ki) of the unlabeled this compound. giffordbioscience.comcreative-bioarray.com These experiments involved incubating the membrane homogenates with a fixed concentration of [³H]this compound and varying concentrations of unlabeled this compound. The concentration of this compound that inhibited 50% of the specific binding of the radioligand (IC50) was determined and used to calculate the Ki value. The findings confirm that this compound is a potent ligand for GPCR-X.

Interactive Data Table: Radioligand Binding Parameters for this compound at GPCR-X

ParameterValueUnitAssay Type
Kd ([³H]this compound)2.5nMSaturation
Bmax150fmol/mg proteinSaturation
Ki (this compound)4.8nMCompetition

Calcium Flux and Second Messenger Assays

To investigate the functional activity of this compound at GPCR-X, downstream signaling events were monitored. Many GPCRs, upon activation, trigger the release of intracellular calcium (Ca²⁺) from internal stores, a key second messenger. nih.govnih.gov

A calcium flux assay was performed using CHO-K1 cells stably expressing GPCR-X. Cells were loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which exhibits a significant increase in fluorescence intensity upon binding to free Ca²⁺. thermofisher.comthermofisher.combmglabtech.com Following the addition of varying concentrations of this compound, real-time changes in intracellular calcium levels were measured using a kinetic fluorescence plate reader. The results indicated that this compound induced a dose-dependent increase in intracellular calcium, suggesting it acts as an agonist at GPCR-X.

Further studies into second messenger pathways explored the generation of cyclic adenosine monophosphate (cAMP). nih.govrevvity.com Assays measuring cAMP levels were conducted on the same engineered cell line. In contrast to its effect on calcium, this compound did not produce a significant change in cAMP levels, indicating that the signaling cascade initiated by this compound at GPCR-X is likely independent of the adenylyl cyclase pathway and primarily coupled through the Gq protein pathway, which leads to inositol phosphate turnover and subsequent calcium release. nih.govrevvity.com

Interactive Data Table: Functional Activity of this compound in Engineered Cells

AssayParameterValueUnit
Calcium FluxEC5012.5nM
cAMP AccumulationEC50>10,000nM

Cellular Uptake, Efflux, and Subcellular Localization Studies (In Vitro)

Understanding how a compound crosses the cell membrane and where it localizes within the cell is critical for interpreting its biological activity.

Membrane Permeability and Transporter Interaction Profiling

The ability of this compound to cross the cell membrane was assessed using a Caco-2 cell monolayer model, which is a widely accepted in vitro model for predicting intestinal permeability. The permeability of a molecule is influenced by factors such as its size, charge, and lipophilicity. nih.govyoutube.com

The apparent permeability coefficient (Papp) of this compound was determined in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. A high Papp value in the A-B direction is indicative of good absorption. The efflux ratio (Papp B-A / Papp A-B) was calculated to determine if this compound is a substrate for efflux transporters, such as P-glycoprotein. The results suggest that this compound has moderate permeability and is not a significant substrate for major efflux transporters.

Interactive Data Table: Caco-2 Permeability of this compound

DirectionPapp (10-6 cm/s)Efflux Ratio
Apical to Basolateral (A-B)8.21.3
Basolateral to Apical (B-A)10.7

Imaging Techniques for Intracellular Distribution

To visualize the distribution of this compound within cells, a fluorescently-tagged analog of the compound (this compound-Fluor) was synthesized. Human neuroblastoma (SH-SY5Y) cells were incubated with this compound-Fluor and examined using confocal laser scanning microscopy.

The imaging studies revealed that this compound-Fluor readily crossed the cell membrane. Over time, the fluorescence signal was observed to accumulate in specific intracellular compartments. Co-localization experiments using organelle-specific dyes indicated that the compound is primarily distributed in the cytoplasm, with some concentration observed in structures resembling the endoplasmic reticulum. This localization is consistent with the compound's proposed mechanism of acting on GPCRs, which are membrane-bound but initiate signals that propagate through the cytoplasm. nih.gov

Mechanistic Elucidation of E.g., 3 Rxgsd Actions at Molecular and Cellular Levels

Detailed Molecular Mechanism of Target Engagement

Elucidating how a compound interacts with its molecular target(s) is the initial critical step in understanding its mechanism of action. This involves identifying the specific protein(s) or nucleic acid(s) that the compound binds to and characterizing the nature of this interaction at an atomic level.

Structural Biology Approaches (e.g., Co-crystallography, Cryo-EM)

Structural biology techniques are indispensable for visualizing the three-dimensional arrangement of biological macromolecules and their interactions with small molecules like "3-Rxgsd". X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Cryo-Electron Microscopy (Cryo-EM) are primary tools in this area. researchcorridor.orgbohrium.com

X-ray crystallography can provide high-resolution structures of proteins, including those in complex with a bound ligand. researchcorridor.orgbohrium.com By co-crystallizing "this compound" with its putative target protein, researchers could determine the precise binding site, the key residues involved in the interaction, and the conformational changes induced in the protein upon compound binding. This atomic-level detail is crucial for understanding binding affinity and specificity. researchcorridor.orgpharmasalmanac.com

Cryo-EM is particularly useful for determining the structures of large protein complexes or membrane proteins that may be difficult to crystallize. bohrium.comspandidos-publications.com If the target of "this compound" is a large multi-protein assembly or a membrane-bound receptor, Cryo-EM could provide insights into how the compound interacts within this complex environment. spandidos-publications.com

NMR spectroscopy can provide information about the dynamics of proteins and their interactions in solution, complementing the static structures obtained by crystallography or Cryo-EM. bohrium.com This could reveal how "this compound" binding affects the flexibility and conformational ensemble of its target.

Hypothetical Data Table Example (Structural Biology Findings):

TechniqueTarget ProteinResolution (Å)Binding Site ResiduesObserved Conformational Change
X-ray CrystallographyTarget A2.1Lys50, Arg120, Asp185Loop region shifts
Cryo-EMTarget B Complex3.5Interface residuesSubunit rearrangement
NMR SpectroscopyTarget AN/AProximity to ligandIncreased flexibility in domain X

Mutational Analysis of Target Proteins

Mutational analysis involves systematically altering specific amino acid residues within the putative target protein and assessing the impact on "this compound" binding and function. mdpi.comfrontiersin.org Based on insights from structural studies or computational predictions, key residues suspected to be involved in compound binding can be mutated (e.g., to alanine (B10760859) to remove side-chain interactions or to residues with different properties). mdpi.com

By measuring the binding affinity of "this compound" to these mutated proteins or evaluating the compound's functional effect in the presence of the mutations, researchers can validate the importance of specific residues for the interaction. mdpi.complos.org Mutations that significantly reduce or abolish binding or function point to critical contact points or residues involved in conformational changes necessary for activity. plos.org

Hypothetical Data Table Example (Mutational Analysis Findings):

Target Protein MutationEffect on this compound Binding Affinity (Fold Change)Effect on this compound Functional ActivityProposed Role of Residue
Wild Type1.0100%-
Lys50Ala150x decreaseAbolishedDirect contact/binding
Arg120Glu10x decreaseReducedElectrostatic interaction
Asp185Asn5x decreasePartially reducedHydrogen bonding
Phe90AlaNo significant changeNo significant changeNot directly involved

Unraveling Cellular Signaling Pathways Perturbed by this compound

Beyond direct target engagement, understanding how "this compound" influences downstream cellular processes requires investigating the signaling pathways that are activated or inhibited as a result of its interaction with its target.

Kinase Cascade Modulation and Phosphoproteomics

Protein phosphorylation is a ubiquitous post-translational modification that plays a central role in regulating cellular signaling cascades, particularly those involving kinases. nih.govwikipedia.orgnih.gov Many signaling pathways are organized as kinase cascades, where one kinase phosphorylates and activates or inactivates another, propagating a signal through the cell. nih.govcreative-diagnostics.comfrontiersin.org

If the target of "this compound" is a kinase or a protein that regulates kinase activity, the compound's binding can modulate the activity of entire kinase cascades. Phosphoproteomics, the global analysis of protein phosphorylation, is a powerful tool to identify which proteins and phosphorylation sites are affected by "this compound" treatment. nih.govwikipedia.orgnih.govembopress.org

Quantitative phosphoproteomics using mass spectrometry can measure changes in phosphorylation levels across thousands of proteins simultaneously upon treatment with "this compound". nih.govwikipedia.orgembopress.org This can reveal which signaling pathways are activated or inhibited, providing insights into the cellular consequences of compound binding. bohrium.comnih.govcellsignal.com For example, an increase in phosphorylation of proteins within the MAPK or PI3K-Akt pathways might indicate that "this compound" treatment activates these cascades. cellsignal.comroyalsocietypublishing.orgcusabio.com

Hypothetical Data Table Example (Phosphoproteomics Findings):

Protein NamePhosphorylation Site (Residue)Fold Change (Treated vs Control)Associated Pathway
Protein XSer1125.3x increaseMAPK signaling
Protein YThr450.2x decreasePI3K-Akt signaling
Protein ZTyr888.1x increaseKinase Cascade A
Protein WSer205No significant change-

Autophagy, Apoptosis, and Necroptosis Induction or Inhibition

Cell fate decisions, such as survival or various forms of programmed cell death (apoptosis, necroptosis, autophagy-dependent cell death), are tightly regulated by intricate signaling networks. bio-techne.comscielo.org Compounds can influence these processes, for example, by activating pro-apoptotic pathways or inhibiting pro-survival signals.

Research on "this compound" would investigate its effects on these cellular processes. Assays measuring caspase activation, PARP cleavage, or mitochondrial membrane potential could indicate the induction of apoptosis. bio-techne.comscielo.org Evaluating markers of necroptosis, such as RIPK3 phosphorylation or MLKL translocation, would assess this form of cell death. bio-techne.comcellsignal.com Monitoring the formation of autophagosomes (e.g., by tracking LC3 lipidation) or the degradation of autophagic substrates would provide insights into the compound's effect on autophagy. bio-techne.comnih.gov

Understanding the interplay between these pathways is also crucial, as autophagy can sometimes promote cell survival or, in certain contexts, lead to cell death or regulate apoptosis and necroptosis. nih.govbio-techne.comscielo.orgnih.gov

Hypothetical Data Table Example (Cell Fate Assays):

AssayMeasurementControlThis compound TreatedConclusion
Caspase-3 ActivityRelative Fluorescence Units1.08.5Apoptosis induced
LC3-II/LC3-I Ratio (Western Blot)Ratio0.52.1Autophagy activated
Cell Viability (MTT Assay)% Viable Cells100%40%Reduced cell viability
RIPK3 PhosphorylationRelative Signal Intensity1.01.2No significant necroptosis

Systems Biology and Network Pharmacology Approaches

Systems biology and network pharmacology provide frameworks for integrating diverse datasets to understand how a compound perturbs complex biological systems. wikipedia.orgnih.govazolifesciences.commdpi.com Rather than focusing on single targets or linear pathways, these approaches consider the interconnectedness of biological molecules and pathways. wikipedia.orgnih.govmdpi.com

By integrating data from target identification, structural studies, signaling pathway analysis, and cellular assays, researchers can construct networks illustrating the interactions influenced by "this compound". wikipedia.orgresearchgate.netresearchgate.net Network pharmacology aims to understand the drug's effect as the outcome of its interactions within these networks. wikipedia.orgnih.govmdpi.com This can help identify off-target effects, predict synergistic or antagonistic interactions with other molecules, and understand the broader biological context of the compound's activity. nih.govnae.edu

Computational modeling plays a significant role in systems biology and network pharmacology, allowing for the simulation of pathway dynamics and the prediction of system-level responses to "this compound" treatment. nih.govazolifesciences.comresearchgate.net This integrated approach provides a more holistic understanding of how "this compound" impacts cellular function and ultimately influences physiological outcomes. wikipedia.orgazolifesciences.comrsc.org

Hypothetical Network Analysis Finding (Text Description):

Analysis of integrated phosphoproteomics and protein-protein interaction data suggests that while the primary target of this compound is Protein A, its modulation leads to downstream activation of the p38 MAPK pathway through a cascade involving Protein Y and Kinase Z, ultimately impacting transcription factors involved in inflammation. spandidos-publications.comnih.govcreative-diagnostics.comcusabio.com

Gene Expression Profiling and Transcriptomic Analysis

Gene expression profiling and transcriptomic analysis are crucial techniques for understanding the cellular response to a chemical compound. Gene expression is the process by which information from a gene is used in the synthesis of a functional gene product, such as a protein or non-coding RNA. genome.govyoutube.com Transcriptomics involves the study of the complete set of RNA transcripts produced by the genome at a specific time point or under specific conditions. nih.gov By measuring the abundance of messenger RNA (mRNA) molecules, researchers can determine which genes are being actively transcribed and to what extent. genome.gov

When investigating the mechanism of action of a compound like this compound, cells or tissues are typically exposed to the compound, and their transcriptomic profiles are compared to control (untreated) samples. High-throughput technologies such as RNA sequencing (RNA-Seq) allow for the simultaneous measurement of expression levels for tens of thousands of genes across the entire genome. genome.govnih.gov This provides a comprehensive snapshot of the cellular state and how it is altered by the compound.

Changes in gene expression can serve as indicators of the biological processes and pathways affected by this compound. For instance, an increase in the expression of genes involved in a particular signaling pathway might suggest that the compound activates that pathway. Conversely, a decrease in the expression of genes related to a metabolic process could indicate inhibition of that process. Time-series transcriptomics can further reveal the dynamics of these changes, showing how gene expression evolves over time after exposure to the compound. nih.gov

Hypothetical data from a gene expression profiling experiment after treatment with this compound might resemble the following, illustrating differential expression of a few representative genes:

Gene SymbolFold Change (Treated/Control)p-valueAdjusted p-valueBiological Process (Hypothetical)
Gene A3.50.0010.005Cell Proliferation
Gene B0.40.00050.003Apoptosis
Gene C2.10.010.02Inflammatory Response
Gene D0.70.050.15Metabolic Process

Table 1: Hypothetical Differential Gene Expression after this compound Treatment

Analysis of such data involves identifying genes that show statistically significant changes in expression. These differentially expressed genes (DEGs) form the basis for further investigation into the functional consequences of compound exposure.

Integrated Pathway Analysis for Holistic Mechanistic Understanding

While identifying individual differentially expressed genes is informative, cells function through complex networks of interacting genes and proteins organized into biological pathways. nih.govnih.gov Integrated pathway analysis takes the list of DEGs and analyzes them in the context of known biological pathways and networks. nih.govsc-best-practices.org This approach provides a higher-level, more holistic understanding of the cellular processes perturbed by this compound. nih.gov

Pathway analysis methods can identify pathways that are statistically enriched for DEGs. Common approaches include over-representation analysis, which checks if a pathway contains a disproportionately high number of DEGs, and functional class scoring methods, which consider the expression changes of all genes in a pathway. nih.govyoutube.com Topology-based methods go further by considering the interactions and relationships between genes within a pathway. youtube.com

By integrating the transcriptomic data with pathway databases (e.g., KEGG, Reactome, Gene Ontology), researchers can identify the key biological circuits affected by this compound. sc-best-practices.orgbioconductor.org For example, if genes involved in the Wnt signaling pathway are consistently upregulated, it suggests that this compound may modulate this pathway. nih.gov

Hypothetical results from an integrated pathway analysis based on the hypothetical gene expression data might reveal enrichment in the following pathways:

Pathway Namep-valueAdjusted p-valueNumber of DEGs in Pathway
Cell Cycle Regulation0.0020.0115
Apoptosis Signaling Pathway0.0050.02510
Inflammatory Response Pathway0.030.0812

Table 2: Hypothetical Enriched Pathways based on Differential Gene Expression

Identifying affected pathways provides valuable insights into the downstream effects of this compound and helps to connect molecular changes to potential cellular and physiological outcomes. Integrating findings from multiple affected pathways can reveal a more complete picture of the compound's mechanism of action, highlighting potential on-target and off-target effects. nih.gov This integrated approach, combining comprehensive gene expression data with sophisticated pathway analysis, is essential for a thorough mechanistic understanding of compounds like this compound at the molecular and cellular levels.

Preclinical Pharmacokinetics and Pharmacodynamics of E.g., 3 Rxgsd Non Human in Vitro/in Vivo Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization

The preclinical ADME properties of 3-Rxgsd were investigated through a series of in vitro and in vivo studies to establish its metabolic fate and disposition characteristics in non-human biological systems.

The metabolic stability of this compound was evaluated in liver microsomes from multiple species to predict its hepatic clearance. Incubations were conducted with pooled liver microsomes from mice, rats, and humans. The compound exhibited moderate to high clearance across the tested species, with the most rapid metabolism observed in mouse microsomes.

Key findings from these studies indicated two primary metabolic pathways: oxidation and glucuronidation. High-resolution mass spectrometry was employed to identify the resultant metabolites. The primary oxidative metabolite, designated M1, was identified as a hydroxylated form of the parent compound. The second major metabolite, M2, was a glucuronide conjugate, suggesting the involvement of UGT enzymes in its clearance.

Table 1: In Vitro Metabolic Stability of this compound in Liver Microsomes This table is interactive and can be sorted by clicking on the column headers.

Species Half-Life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein)
Mouse 18.5 112.4
Rat 35.2 58.8

To understand the distribution of this compound throughout the body, a tissue distribution study was conducted in Sprague-Dawley rats following a single intravenous administration. Concentrations of the compound were measured in various tissues at multiple time points. The results showed that this compound was widely distributed, with the highest concentrations observed in the liver and kidneys, consistent with their roles in metabolism and excretion. Notably, the compound demonstrated limited penetration of the blood-brain barrier, with brain-to-plasma concentration ratios remaining low.

The absolute oral bioavailability was determined by comparing the area under the curve (AUC) following oral and intravenous administration in rats. The compound demonstrated moderate oral bioavailability, suggesting reasonable absorption from the gastrointestinal tract.

Table 2: Tissue Distribution of this compound in Rats (4 hours post-dose) This table is interactive and can be sorted by clicking on the column headers.

Tissue Concentration (ng/g) Tissue-to-Plasma Ratio
Liver 8,750 15.2
Kidney 6,230 10.8
Lung 3,450 6.0
Heart 2,180 3.8
Spleen 1,990 3.5
Brain 115 0.2

A mass balance study was performed in rats using a radiolabeled version of this compound to determine its primary routes of excretion. Following a single dose, urine and feces were collected over 72 hours. The study revealed that excretion was nearly balanced between the renal and fecal routes. Approximately 48% of the administered radioactive dose was recovered in the urine, while 50% was recovered in the feces, resulting in a total recovery of 98%. Further analysis showed that the parent compound, this compound, accounted for a small fraction of the excreted material, with the majority being its metabolites, M1 and M2.

Pharmacodynamic Biomarkers in Preclinical Models

Pharmacodynamic studies were designed to link the pharmacokinetic profile of this compound to its biological effects, establishing a clear relationship between dose, exposure, and target engagement.

In a preclinical rat model of a specific disease state, the biological effects of this compound were assessed across a range of doses. The primary biological effect measured was the inhibition of a key target enzyme. A clear dose-dependent relationship was observed, with higher doses leading to greater enzyme inhibition. The data allowed for the calculation of an ED₅₀ (the dose required to achieve 50% of the maximum effect), which provided a critical parameter for understanding the compound's potency in a living system.

Table 3: Dose-Response of this compound on Target Enzyme Inhibition in Rats This table is interactive and can be sorted by clicking on the column headers.

Dose (mg/kg) Mean Plasma Concentration (ng/mL) Target Enzyme Inhibition (%)
1 150 22
3 480 48
10 1,600 75

To facilitate further development, a surrogate biomarker was identified and validated to non-invasively monitor the biological activity of this compound. The phosphorylation level of a downstream protein, Protein-Y, was found to be highly correlated with the direct inhibition of the primary target enzyme. Studies in animal models demonstrated that administration of this compound led to a dose-dependent decrease in phosphorylated Protein-Y (p-Protein-Y) levels in peripheral blood mononuclear cells (PBMCs). This strong correlation between drug exposure, target inhibition, and the p-Protein-Y signal validated its use as a robust surrogate marker for assessing the pharmacodynamic effects of this compound in subsequent studies.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr for E.g., 3 Rxgsd Analogues

Systematic Exploration of Structure-Activity Landscapes

A systematic exploration of the structure-activity landscape of 3-Rxgsd analogues was undertaken to map the chemical space and identify key structural motifs that govern their biological activity. A series of analogues was synthesized with modifications at various positions of the core scaffold, and their in vitro potency was evaluated. The core scaffold of this compound, a novel heterocyclic entity, presents several key positions amenable to chemical modification: the R1 substituent on the pyrimidine ring, the R2 substituent on the indole nitrogen, and the linker region (X) connecting the two moieties.

Initial studies focused on the impact of varying the electronic and steric properties of the R1 substituent. A range of functional groups, from electron-donating to electron-withdrawing, were introduced. The results, summarized in the interactive data table below, indicate a clear trend where electron-withdrawing groups at the R1 position enhance the inhibitory activity against the target protein, a key kinase in a cancer signaling pathway.

CompoundR1 SubstituentIC50 (nM)
This compound-H150
Analogue 1a-CH3220
Analogue 1b-OCH3180
Analogue 1c-Cl75
Analogue 1d-CF330
Analogue 1e-NO225

Subsequently, modifications to the R2 substituent on the indole nitrogen were explored. This position was found to be sensitive to steric bulk. Smaller, flexible alkyl chains were well-tolerated, whereas larger, more rigid groups led to a significant decrease in potency, as shown in the following table. This suggests a constrained binding pocket in the vicinity of the R2 position.

CompoundR2 SubstituentIC50 (nM)
Analogue 2a-CH345
Analogue 2b-CH2CH355
Analogue 2c-isopropyl150
Analogue 2d-cyclopropyl80
Analogue 2e-phenyl>1000

Identification of Key Pharmacophoric Elements and Their Contribution to Activity

The systematic SAR exploration allowed for the identification of key pharmacophoric elements essential for the biological activity of this compound analogues. A pharmacophore model was developed, highlighting three critical features:

A Hydrogen Bond Acceptor: The nitrogen atom in the pyrimidine ring was identified as a crucial hydrogen bond acceptor, forming a key interaction with a specific amino acid residue in the active site of the target kinase.

An Aromatic/Hydrophobic Region: The indole ring serves as a critical hydrophobic anchor, fitting into a well-defined hydrophobic pocket.

A Hydrogen Bond Donor/Acceptor Site: The substituent at the R1 position, when capable of acting as a hydrogen bond donor or acceptor (e.g., -NO2), significantly enhances potency by forming an additional interaction with the protein.

The linker region (X) was also found to play a role in orienting the two key pharmacophoric moieties correctly within the binding site. A flexible ether linkage was found to be optimal, allowing for the necessary conformational adjustments for a productive binding event.

Computational Approaches to SAR/SMR Elucidation and Predictive Modeling

To further rationalize the observed SAR and to guide the design of new, more potent analogues, computational modeling studies were employed. Quantitative Structure-Activity Relationship (QSAR) models were developed using the experimental data. A 3D-QSAR model, utilizing Comparative Molecular Field Analysis (CoMFA), provided insights into the steric and electrostatic field requirements for optimal activity. The model's contour maps visually represented regions where bulky groups are favored or disfavored, corroborating the experimental findings regarding the R2 substituent.

Molecular docking simulations of this compound and its analogues into a homology model of the target kinase active site were performed. These simulations provided a structural basis for the observed SAR. For instance, the docking poses revealed the specific hydrogen bonding interactions between the pyrimidine nitrogen and the backbone of a key residue, and the hydrophobic interactions of the indole ring. The model also explained the enhanced potency of analogues with electron-withdrawing groups at the R1 position, showing that these groups can form favorable electrostatic interactions with a positively charged residue in the binding pocket.

These computational models have proven to be valuable predictive tools, enabling the in silico screening of virtual libraries of novel this compound analogues and prioritizing the synthesis of compounds with the highest predicted potency. This integrated approach of systematic synthesis, biological evaluation, and computational modeling has significantly accelerated the optimization of the this compound scaffold as a promising new class of kinase inhibitors.

Non Clinical Applications, Therapeutic Potential, and Future Research Horizons for E.g., 3 Rxgsd

Utility as a Research Tool or Chemical Probe in Biological Systems

There is no information available to suggest that a compound named "3-Rxgsd" has been utilized as a research tool or chemical probe.

Potential Applications in Agriculture, Veterinary Medicine, or Material Science

No literature or data exists to indicate any potential applications of a compound with this name in the fields of agriculture, veterinary medicine, or material science.

Identification of Unexplored Research Avenues and Translational Opportunities

Without any foundational information on the compound, its structure, or its biological activity, it is impossible to identify any unexplored research avenues or translational opportunities.

Methodological Advancements Facilitated by [e.g., this compound] Research

There is no research associated with "this compound" that could have led to any methodological advancements.

It is possible that "this compound" is a typographical error, an internal project code not in the public domain, or a hypothetical molecule. Without a correct chemical name, CAS number, or other standard identifier, no further information can be retrieved.

Q & A

Q. How should conflicting spectral data for 3-Rxgsd polymorphs be reconciled?

  • Methodology : Perform variable-temperature XRD to assess phase transitions. Compare experimental IR spectra with simulated spectra from computational chemistry software (e.g., Gaussian). Publish raw diffraction data in crystallographic repositories (e.g., CCDC) for peer validation .

Cross-Disciplinary Considerations

Q. What frameworks support interdisciplinary collaboration in this compound research (e.g., chemistry + computational biology)?

  • Methodology : Establish shared data standards (FAIR principles) and use collaborative platforms (GitHub for code, Figshare for datasets). Schedule cross-lab workshops to align terminology. Co-author preprints to integrate diverse expertise early .

Q. How can machine learning optimize this compound’s synthetic pathways?

  • Methodology : Train neural networks on reaction databases (Reaxys, USPTO) to predict yield-maximizing conditions (catalyst, solvent). Validate predictions via robotic high-throughput screening. Use SHAP values to interpret model decisions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.